molecular formula C24H27NO6 B558317 Boc-glu(ofm)-oh CAS No. 123417-18-5

Boc-glu(ofm)-oh

Cat. No. B558317
M. Wt: 425.5 g/mol
InChI Key: RCQRXYWDDVULAP-FQEVSTJZSA-N
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Description

Boc-Glu(Ofm)-OH, also known as N-Boc-L-glutamic acid gamma (9-fluorenylmethyl) ester, is a peptide . It has been used for the synthesis of ester insulin and cyclic peptide mixtures .


Synthesis Analysis

Boc-Glu(Ofm)-OH has been used in the fully convergent chemical synthesis of ester insulin . It has also been used in the preparation of head-to-tail cyclic peptides via side-chain attachment .


Chemical Reactions Analysis

Boc-Glu(Ofm)-OH has been used in various chemical reactions, including the synthesis of ester insulin and cyclic peptide mixtures .


Physical And Chemical Properties Analysis

Boc-Glu(Ofm)-OH has a molecular formula of C24H27NO6 and a molecular weight of 425.5 . It is a white to off-white powder . It has a melting point of 130-131 °C, a predicted boiling point of 633.5±55.0 °C, and a predicted density of 1.232±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Solid-Phase Synthesis of Cyclic Peptides : Boc-based protection schemes, including Boc-Glu(OFm)-OH, have been used in the solid-phase synthesis of cyclic peptides. Challenges like epimerization during synthesis have been addressed in this context (Valero, Giralt, & Andreu, 1996).

  • Synthesis of Casein-Related Peptides and Phosphopeptides : Boc-Glu(OFm)-OH has been utilized in the synthesis of multiple-O-phosphoseryl-containing peptides, indicating its role in creating specific peptide sequences for various applications (Perich, Johns, & Reynolds, 1992).

  • Synthesis of Isosteres of Ser(P)-Peptides : The compound has been employed in the synthesis of isosteres for serine phosphate-containing peptides, highlighting its utility in mimicking phosphorylation states in peptides (Tong, Perich, & Johns, 1990).

  • Cyclic Peptides with Unnatural Thioether Side-Chain Bridges : In the synthesis of cyclic peptides featuring thioether side-chain bridges, Boc-Glu(OFm)-OH has been used, demonstrating its role in creating structurally diverse peptides (Campiglia et al., 2004).

  • Preparation of Boc-Cys(S-Pyr)-OH and Its Applications : This derivative is used in the synthesis of peptides featuring heterodisulfide bonds, indicating its versatility in peptide modification (Huang & Carey, 2009).

  • Self-Assembled Structures of Modified Amino Acids : The self-assembled structures formed by modified amino acids like Boc-Glu(OFm)-OH are of interest for potential applications in material chemistry and biomedical fields (Gour et al., 2021).

  • Inhibitors of Staphylococcus aureus Endoproteinase GluC : Phosphonic analogues of glutamic acid, related to Boc-Glu(OFm)-OH, have been synthesized as inhibitors of a virulence factor from Staphylococcus aureus, showing potential in developing new antibacterial agents (Burchacka et al., 2013).

  • Characterisation of TNF-α-Related Peptides : In the study of TNF-α active-site probes, Boc-Glu(OFm)-OH has been part of the solid-phase synthesis process, contributing to the understanding of this important cytokine (Alewood et al., 1993).

Safety And Hazards

Boc-Glu(Ofm)-OH may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . In case of accidental release, use appropriate tools to put the spilled material into a convenient waste disposal container .

properties

IUPAC Name

(2S)-5-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(22(27)28)12-13-21(26)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQRXYWDDVULAP-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154010
Record name N-alpha-tert-Butyloxycarbonylglutamic acid gamma-fluorenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-glu(ofm)-oh

CAS RN

123417-18-5
Record name N-alpha-tert-Butyloxycarbonylglutamic acid gamma-fluorenylmethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123417185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-alpha-tert-Butyloxycarbonylglutamic acid gamma-fluorenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
M Villain, H Gaertner, P Botti - European Journal of Organic …, 2003 - Wiley Online Library
A new side reaction during Native Chemical Ligation (NCL) at aspartic and glutamic acid/cysteine ligation sites is reported. To exploit NCL at these sites, test peptides having either a C‐…
JC Parker, KM Andrews, DM Rescek… - The Journal of …, 1998 - Wiley Online Library
We have used NMR in conjunction with measurements of functional bioactivity to define the receptor‐binding structure of glucagon‐like peptide‐1 (GLP‐1.) Identification of the important …
Number of citations: 86 onlinelibrary.wiley.com
KS Lam, AL Lehman, A Song, N Doan… - Methods in …, 2003 - Elsevier
Publisher Summary In the “one-bead one-compound” (OBOC) combinatorial library method, compound beads are prepared by a “split-mix” synthesis approach that results in the display …
Number of citations: 74 www.sciencedirect.com
RL Hard, J Liu, J Shen, P Zhou, D Pei - Biochemistry, 2010 - ACS Publications
The BUZ/Znf-UBP domain is a protein module found in the cytoplasmic deacetylase HDAC6, E3 ubiquitin ligase BRAP2/IMP, and a subfamily of ubiquitin-specific proteases. Although …
Number of citations: 34 pubs.acs.org
A Bielmann, N Sambiagio, N Wehr, S Gerber-Lemaire… - RSC …, 2018 - pubs.rsc.org
Sulfur Mustard (SM) is a blistering agent used as a chemical weapon. Glutathione (GSH) is involved in the β-lyase degradation pathway of SM and recently, bioadducts between SM …
Number of citations: 7 pubs.rsc.org
S Hindi, DP Grossman, I Goldwaser, Y Shechter… - Letters in Peptide …, 2002 - Springer
L-glutamic acid (γ) monohydroxamate (L-Glu(γ)HXM) enhances the insulinomimetic activity of vanadium ions both in vitro and in vivo. Based on this ligand as a lead compound, and in …
Number of citations: 3 link.springer.com
T Skarlas, E Panou‐Pomonis, A Kluczyk… - Journal of Peptide …, 2009 - Wiley Online Library
Modulation of protein–protein interactions involved in the immune system by using small molecular mimics of the contact interfaces may lead to the blockage of the autoimmune …
Number of citations: 1 onlinelibrary.wiley.com
JE Rivier, DA Kirby, SL Lahrichi… - Journal of medicinal …, 1999 - ACS Publications
In an earlier report we identified specific modifications and substitutions of corticotropin releasing factor (CRF) that led to the discovery of antagonists with extended duration of action as …
Number of citations: 93 pubs.acs.org
MW Pennington - Peptide Synthesis Protocols, 1995 - Springer
Identification of important or essential residues in proteins and peptides is an overall goal in understanding the mechanism of an enzyme or the binding affinity of a peptide ligand to its …
Number of citations: 13 link.springer.com
K Wisniewski, R Galyean, H Tariga… - Journal of medicinal …, 2011 - ACS Publications
[Arg 8 ]vasopressin (AVP) produces vasoconstriction via V 1a receptor (V 1a R)-mediated vascular smooth muscle cell contraction and is being used to increase blood pressure in septic …
Number of citations: 40 pubs.acs.org

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